molecular formula C20H26N10O13P2 B13730041 Adenylyl-(3'-5')-adenosine 3'-monophosphate CAS No. 3536-89-8

Adenylyl-(3'-5')-adenosine 3'-monophosphate

Cat. No.: B13730041
CAS No.: 3536-89-8
M. Wt: 676.4 g/mol
InChI Key: ABDWNIRZBUVFHC-XPWFQUROSA-N
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Description

These are dinucleotides where the two bases are connected via a (3’->5’)-phosphodiester linkage . This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.

Chemical Reactions Analysis

Types of Reactions: Adenylyl-(3’-5’)-adenosine 3’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems.

Common Reagents and Conditions: Common reagents used in the reactions involving adenylyl-(3’-5’)-adenosine 3’-monophosphate include urea, dodecyl sulfate, and other protein denaturants . These reagents help release the nucleotide-like material bound to the toxin.

Major Products Formed: The major products formed from these reactions include various nucleotide-bound forms of the toxin, which are essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to adenylyl-(3’-5’)-adenosine 3’-monophosphate include adenylyl-(3’,5’)-uridine 3’-monophosphate and adenylyl-(3’,5’)-guanosine 3’-monophosphate .

Uniqueness: Adenylyl-(3’-5’)-adenosine 3’-monophosphate is unique due to its specific interaction with diphtheria toxin and its role in inhibiting protein synthesis. This makes it a valuable compound for research in the fields of microbiology and molecular biology .

Biological Activity

Adenylyl-(3'-5')-adenosine 3'-monophosphate (also known as 3',5'-cyclic adenosine monophosphate or cAMP) is a crucial nucleotide involved in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and research findings.

Structure and Properties

This compound consists of two adenosine monophosphate units linked by a phosphodiester bond at the 3' and 5' positions. Its molecular formula is C10H12N5O6PC_{10}H_{12}N_5O_6P. The compound plays a vital role as a second messenger in signaling pathways, particularly in the modulation of cellular responses to hormones and neurotransmitters.

Signaling Pathways:
cAMP is synthesized from ATP by the enzyme adenylyl cyclase, which is activated by various hormones such as epinephrine and glucagon. Once produced, cAMP activates protein kinase A (PKA), leading to phosphorylation of target proteins that regulate numerous physiological processes including:

  • Cell Proliferation: cAMP influences cell growth and division through various signaling cascades.
  • Differentiation: It plays a role in the differentiation of certain cell types, such as neurons.
  • Apoptosis: cAMP levels can modulate apoptotic pathways, impacting cell survival.

Biological Activity in Health and Disease

Research has shown that alterations in cAMP signaling are implicated in several health conditions:

  • Mental Health Disorders:
    • A study indicated that patients with major depression exhibited significantly lower platelet adenylyl cyclase activity, suggesting a potential biomarker for depression severity .
  • Cardiovascular Health:
    • cAMP is involved in the regulation of heart rate and contractility. Dysregulation of cAMP signaling can lead to heart diseases.
  • Cancer:
    • Elevated levels of cAMP have been associated with tumor suppression in various cancers, highlighting its potential as a therapeutic target.

Case Studies

Case Study 1: Depression and cAMP Levels

  • A cross-sectional study involving 1481 participants found that individuals with a history of major depression had markedly lower levels of platelet adenylyl cyclase activity compared to controls. This suggests that cAMP signaling may play a critical role in mood regulation .

Case Study 2: Cancer Research

  • Research on breast cancer cells demonstrated that increasing intracellular cAMP levels inhibited cell proliferation and induced apoptosis, suggesting a protective role against tumorigenesis.

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameStructure TypeUnique Features
Adenosine triphosphate (ATP)NucleotidePrimary energy carrier
Cyclic adenosine monophosphate (cAMP)NucleotideFunctions as a secondary messenger
Adenylyl-(3'-5')-uridine 3'-monophosphateDinucleotideContains uridine instead of adenine
3'-Phosphoadenosine-5'-phosphosulfatePhosphorylated nucleotideInvolved in sulfation reactions

Properties

CAS No.

3536-89-8

Molecular Formula

C20H26N10O13P2

Molecular Weight

676.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(32)13(7(1-31)40-19)43-45(37,38)39-2-8-14(42-44(34,35)36)12(33)20(41-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

ABDWNIRZBUVFHC-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N

Origin of Product

United States

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